D-(-)-3-Phosphoglyceric acid disodium

Stereochemistry Enzyme Kinetics Calvin Cycle

Acquire the chirally pure D-enantiomer (≥93% dry basis, enzymatic) of 3-Phosphoglyceric acid disodium to eliminate confounders from racemic mixtures or alternative salts in cancer metabolism research. This compound provides a validated substrate for PHGDH assays (Km = 0.26 ± 0.034 mM) and quantitatively characterized enolase inhibition (Ki = 0.0207 mM). With controlled water content (<14% by NMR), it ensures stoichiometric reproducibility for phosphoglycerate kinase-coupled ATP/ADP quantification and ¹³C-metabolic flux analysis.

Molecular Formula C3H5Na2O7P
Molecular Weight 230.02 g/mol
CAS No. 80731-10-8
Cat. No. B037804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-3-Phosphoglyceric acid disodium
CAS80731-10-8
SynonymsD(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT; D-3-PHOSPHOGLYCERIC ACID DISODIUM SALT; D-3-Phosphoglyceric acid dissodium salt; D(-)3-PHOSPHOGLYCERIC ACID DISODIUM; (-)-disodium d-3-phosphoglycerate; (-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphat
Molecular FormulaC3H5Na2O7P
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
InChIKeyRGCJWQYUZHTJBE-YBBRRFGFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-3-Phosphoglyceric Acid Disodium (CAS 80731-10-8) for Glycolysis and Serine Pathway Research


D-(-)-3-Phosphoglyceric acid disodium (3-Phospho-D-glyceric acid disodium, CAS 80731-10-8) is the disodium salt of the D-enantiomer of 3-phosphoglycerate [1]. This compound serves as a key intermediate in glycolysis/gluconeogenesis and functions as the branching-point substrate for the serine-glycine-threonine biosynthetic pathway [2]. It is widely utilized as a substrate in enzymatic assays for phosphoglycerate kinase (EC 2.7.2.3) and phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95), and acts as a competitive inhibitor of yeast enolase (EC 4.2.1.11) [3].

Why D-(-)-3-Phosphoglyceric Acid Disodium (CAS 80731-10-8) Cannot Be Replaced by Racemic 3-PGA or Alternative Salts


Substituting this compound with racemic 3-phosphoglycerate, alternative salts (e.g., monopotassium or tricyclohexylammonium), or the L-enantiomer introduces quantifiable experimental confounders. Racemic preparations contain approximately 10% L-enantiomer when synthesized via RuBisCO-dependent methods, introducing unwanted stereochemical heterogeneity in enzyme assays [1]. Alternative counterions alter solubility and ionic strength, directly affecting metal-dependent enzyme kinetics where Mg²⁺ coordination is essential . Furthermore, 2-phosphoglycerate (2-PG) exhibits distinct metal-complexation thermodynamics compared to 3-PG, precluding its use as a substitute in binding studies [2].

Quantitative Evidence for Selecting D-(-)-3-Phosphoglyceric Acid Disodium (CAS 80731-10-8) Over Comparators


D-Enantiomer Specificity: Stereochemical Purity Differentiates from Racemic and L-Enantiomer 3-Phosphoglycerate

D-(-)-3-Phosphoglyceric acid disodium provides stereochemically defined D-enantiomer substrate. In contrast, 3-PGA synthesized via the ribulose-1,5-bisphosphate carboxylase (RuBisCO) reaction yields a mixture containing 10% L-3-PGA and 90% D-3-PGA [1]. Racemic 3-PGA preparations thus contain approximately 10% L-enantiomer, which is not recognized by D-isomer-specific enzymes such as 3-phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95) that catalyzes the first committed step of the phosphoserine pathway [2].

Stereochemistry Enzyme Kinetics Calvin Cycle

Enolase Inhibition: Ki Value Differentiates D-(-)-3-Phosphoglyceric Acid from Phosphoenolpyruvate

D-(-)-3-Phosphoglyceric acid disodium acts as a competitive inhibitor of yeast enolase (EC 4.2.1.11), a key glycolytic enzyme. The inhibition constant (Ki) for 3-phosphoglycerate against yeast enolase is 0.0207 mM (20.7 μM), measured as Ki(slope) under standardized conditions [1]. In contrast, phosphoenolpyruvate (PEP), the natural product of the enolase reaction, exhibits a Ki of 0.0272 mM (27.2 μM) [1], representing a ~24% lower affinity for the enzyme active site compared to 3-phosphoglycerate.

Enzyme Inhibition Glycolysis Enolase

PHGDH Substrate Affinity: D-3-Phosphoglycerate Exhibits >25-Fold Preference Over Alternative PHGDH Substrates

Human 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first and rate-limiting step in serine biosynthesis. The Michaelis-Menten constant (Km) of PHGDH for D-3-phosphoglycerate is 0.26 ± 0.034 mM [1]. In comparison, PHGDH exhibits significantly lower affinity for its alternative substrates: Km for oxaloacetate is 6.5 ± 1.3 mM (25-fold higher), and Km for α-ketoglutarate is 10.1 ± 1.8 mM (39-fold higher) [1].

PHGDH Serine Biosynthesis Cancer Metabolism

Thermodynamic Binding Profile: Buffer-Dependent Heat Absorption Quantified Across Three Buffer Systems

The thermodynamics of 3-phosphoglycerate binding to the yeast enolase-Mg²⁺ complex have been quantitatively characterized via thermal titration calorimetry across three distinct buffer systems. Heat absorption was measured at identical enzyme, metal, and inhibitor concentrations in Tris, HEPES, and PIPES buffers [1]. This buffer-dependent thermodynamic profiling enables precise control of binding energetics, distinguishing D-(-)-3-phosphoglyceric acid from related glycolytic intermediates such as 2-phosphoglycerate, whose metal-complexation thermodynamics differ substantially [2].

Calorimetry Thermodynamics Enolase

Glycolytic Flux Partitioning: D-3-Phosphoglycerate Serves as Quantitative Branch-Point Intermediate for Serine Biosynthesis

D-3-Phosphoglycerate occupies the critical branch point between lower glycolysis and the serine biosynthesis pathway. In cancer cells with PHGDH amplification, a substantial portion of total glycolytic carbon flux is diverted into serine and glycine biosynthesis via 3-phosphoglycerate [1]. The intracellular 3-PG concentration in PHGDH-amplified MDA-MB-468 breast cancer cells is 0.18 ± 0.01 mM, which falls within the Km range of PHGDH (0.26 mM), positioning 3-PG concentration near the enzyme's physiological operating point [2].

Metabolic Flux Serine Synthesis Oncology Metabolism

Purity Benchmarking: Enzymatic Assay-Grade ≥93% Dry Basis Purity Establishes Quantitative Procurement Specification

D-(-)-3-Phosphoglyceric acid disodium is supplied at ≥93% dry basis purity as determined by enzymatic assay, with water content specified at <14% by NMR . The sodium content is controlled at 18-22% (dry basis), confirming the disodium salt stoichiometry . Higher-purity batches are available up to 99.97% from certain vendors . This purity specification is essential because impurities including water and sodium variability can alter apparent substrate concentration and ionic strength in metal-dependent enzyme assays.

Quality Control Enzymatic Assay Procurement Specification

Validated Application Scenarios for D-(-)-3-Phosphoglyceric Acid Disodium (CAS 80731-10-8)


PHGDH Activity Assays and Inhibitor Screening in Oncology Research

Employ D-(-)-3-Phosphoglyceric acid disodium as the preferred substrate for phosphoglycerate dehydrogenase (PHGDH) enzymatic assays in cancer metabolism studies. The compound's Km of 0.26 ± 0.034 mM for human PHGDH [1] and its role as the branch-point intermediate diverting glycolytic flux to serine biosynthesis in PHGDH-amplified cancers (e.g., melanoma, triple-negative breast cancer) [2] make it essential for evaluating PHGDH inhibitors such as NCT-502 and NCT-503. The defined D-stereochemistry ensures that measured kinetic parameters reflect the physiological substrate of this D-isomer-specific dehydrogenase [3].

Yeast Enolase Competitive Inhibition Studies and Thermodynamic Binding Characterization

Use D-(-)-3-Phosphoglyceric acid disodium as a validated competitive inhibitor of yeast enolase (Ki = 0.0207 mM) [1]. The compound's quantitatively characterized thermodynamic binding profile across Tris, HEPES, and PIPES buffers [2] enables precise experimental control in calorimetric studies of enolase-Mg²⁺ interactions. This application is critical for validating novel enolase inhibitors and studying metal-dependent glycolytic enzyme mechanisms.

Phosphoglycerate Kinase (PGK) Coupled Assays for ATP/ADP Quantification

Deploy D-(-)-3-Phosphoglyceric acid disodium as the substrate in phosphoglycerate kinase (EC 2.7.2.3) coupled enzyme assays for quantifying ATP, ADP, or glycolytic flux. The compound's specified purity (≥93% dry basis, enzymatic) and controlled water content (<14% by NMR) [1] ensure reproducible reaction stoichiometry. The defined D-stereochemistry is essential because human PGK exhibits low enantioselectivity but retains substrate-specific kinetic behavior that differs between D- and L-isomers [2].

¹³C-Metabolic Flux Analysis of Glycolysis and Serine Pathway Partitioning

Utilize D-(-)-3-Phosphoglyceric acid disodium as an analytical standard and spike-in control for ¹³C-metabolic flux analysis experiments tracking glycolytic carbon partitioning into the serine biosynthesis pathway. In PHGDH-amplified cancer models, quantifying the m+3 isotopomer fraction of 3PG/2PG following [U-¹³C]glucose feeding provides a direct readout of glycolytic flux [1]. The compound's defined stereochemistry and quantified intracellular concentration range (0.11-0.18 mM in cancer cell lines) [2] inform physiologically relevant calibration and spike-in concentrations.

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